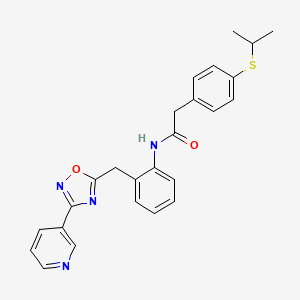
2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a synthetic organic compound characterized by its distinct chemical structure that integrates phenyl, pyridinyl, and oxadiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide generally involves multiple stages:
Formation of the phenylacetamide intermediate: : This can be synthesized via acylation reactions.
Introduction of the oxadiazole ring: : This can be achieved through cyclization processes using hydrazides and carboxylic acids in the presence of dehydrating agents.
Attachment of the pyridinyl group: : This can be done via alkylation reactions.
Final coupling steps: : Combining all intermediates through condensation or coupling reactions with appropriate catalysts and under controlled temperature conditions.
Industrial Production Methods
Scaling up the production involves optimizing these steps to ensure high yield and purity. The industrial approach might leverage continuous flow chemistry techniques, automation for precise control of reaction parameters, and thorough purification processes like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : Exposure to oxidizing agents might alter the isopropylthio moiety.
Reduction: : The compound can potentially be reduced at various functional groups under specific conditions.
Substitution: : Electrophilic aromatic substitution reactions, particularly on the phenyl and pyridinyl rings.
Hydrolysis: : Breaking down the amide linkage under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Acidic/Basic catalysts: : Sulfuric acid, sodium hydroxide.
Major Products Formed
Depending on the reaction conditions, products might include various substituted phenyl and pyridinyl compounds, along with potential oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
This compound holds significant promise in various domains:
Chemistry: : Its complex structure makes it a subject for studying intricate reaction mechanisms and synthesis strategies.
Biology: : Potentially used in studying enzyme interactions and protein binding due to its unique functional groups.
Medicine: : Investigated for pharmaceutical properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : It might find applications in the development of advanced materials or as a building block for more complex molecular assemblies.
Wirkmechanismus
Effects and Pathways
The compound's biological effects are likely mediated through interactions with specific molecular targets, including enzymes and receptors. Its diverse functional groups can engage in various non-covalent interactions, influencing biochemical pathways and cellular processes.
Molecular Targets
Enzymes: : Potential inhibitors or modulators of key metabolic enzymes.
Receptors: : Binding affinity to specific receptors could dictate its pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Analogues with different substituents on the phenyl or pyridinyl rings: : Variations might include halogens, alkyl groups, or other functional moieties.
Compounds with different heterocyclic cores: : Substituting the oxadiazole ring with other heterocycles like triazoles or thiadiazoles.
Uniqueness
This compound's uniqueness stems from the specific combination of its functional groups, which confer a distinctive set of chemical properties and potential biological activities not shared by close analogues.
This article should give you a good foundation on 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide. Anything else about it you're curious about?
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-17(2)32-21-11-9-18(10-12-21)14-23(30)27-22-8-4-3-6-19(22)15-24-28-25(29-31-24)20-7-5-13-26-16-20/h3-13,16-17H,14-15H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCCEXJOSNRJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(4-Ethoxyphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2458640.png)
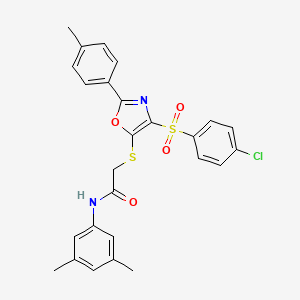
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole](/img/structure/B2458642.png)
![(5E)-3-Benzyl-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2458645.png)
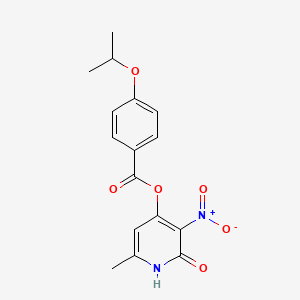

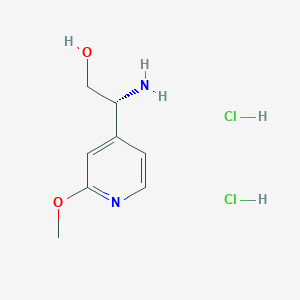
![(2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2458650.png)
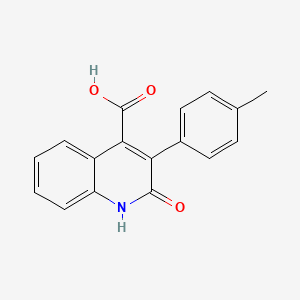
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride](/img/structure/B2458654.png)
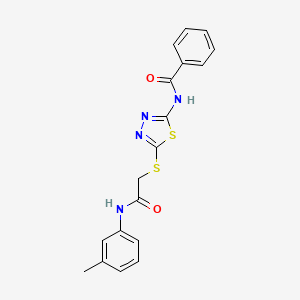
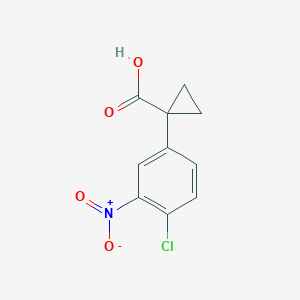
![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2458659.png)
![N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2458661.png)
